molecular formula C8H7BrN2 B12094487 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12094487
M. Wt: 211.06 g/mol
InChI Key: PTQHGQXMXBOBQU-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include reduced pyrrolo[3,2-b]pyridines.

Scientific Research Applications

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in biological systems often involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrrolo[2,3-b]pyridine
  • 3-bromo-2-methylpyridine
  • Pyrrolopyrazine derivatives

Uniqueness

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused pyridine-pyrrole structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3

InChI Key

PTQHGQXMXBOBQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)Br

Origin of Product

United States

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